Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane
Description
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is an organosilicon compound featuring a cyclopentadienyl backbone substituted with a silane group, a cyclohexyl moiety, and a thiophen-2-yl aromatic ring.
Properties
CAS No. |
650636-73-0 |
|---|---|
Molecular Formula |
C18H26SSi |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
trimethyl-[3-(1-thiophen-2-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C18H26SSi/c1-20(2,3)16-10-9-15(14-16)18(11-5-4-6-12-18)17-8-7-13-19-17/h7-10,13-14,16H,4-6,11-12H2,1-3H3 |
InChI Key |
QUVOVUVREJCQJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, starting with the preparation of the individual components. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the cyclohexyl group can be introduced via hydrogenation of benzene. The cyclopentadienyl moiety is often prepared through the Diels-Alder reaction. These components are then coupled using organosilicon chemistry techniques, such as hydrosilylation, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexyl group can be reduced to form cyclohexane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are utilized.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the cyclohexyl group provides hydrophobic interactions. The silicon atom can form strong bonds with various elements, enhancing the compound’s stability and reactivity. These interactions contribute to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Key Observations:
In contrast, the stannyl group in Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane introduces metalloid character, favoring cross-coupling reactions. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol lacks silane or conjugated systems but includes polar hydroxyl and amino groups, suggesting solubility in protic solvents and bioactivity.
Steric and Solubility Considerations: The cyclohexyl group in the target compound and 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea introduces steric bulk, which may hinder reactivity but improve thermal stability. The perfluorophenyl group in the thiourea derivative enhances hydrophobicity and resistance to metabolic degradation, unlike the thiophene in the target compound.
Applications: Target Compound: Likely suited for organometallic catalysts or conductive polymers due to silane-thiophene synergy. Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane : Applications in tin-mediated catalysis (e.g., Stille coupling). Thiourea derivatives : Potential as fluorophilic ligands or in medicinal chemistry.
Molecular Weight and Reactivity Trends
- The target compound (~296.5 g/mol) is lighter than the stannyl analogue (~435.3 g/mol) , reflecting the replacement of heavy tin with a sulfur-containing thiophene. This reduces molecular weight but retains aromaticity.
- The thiourea derivative (~367.4 g/mol) has a higher molecular weight due to fluorine atoms, which increase density and stability.
Biological Activity
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is a silane compound characterized by its unique molecular structure, which includes a thiophene ring and a cyclopenta-diene moiety. The compound's potential biological activities have garnered interest in medicinal chemistry, particularly in the context of anticancer research and other therapeutic applications.
- Molecular Formula : C18H26SSi
- Molecular Weight : 302.6 g/mol
- CAS Number : 650636-73-0
Biological Activity Overview
The biological activity of this compound can be explored through its interactions with various biological targets and its effects on cellular processes.
Anticancer Activity
Research indicates that compounds containing thiophene structures often exhibit significant anticancer properties. For instance, studies on thiophene derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism of action typically involves the inhibition of key signaling pathways associated with tumor growth and survival.
A comparative analysis of similar compounds demonstrated that derivatives with thiophene rings can achieve IC50 values comparable to established chemotherapeutics like Cisplatin. For example, certain thiazole-thiophene hybrids have shown IC50 values as low as 14.6 µM against MCF-7 cells, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Tumor Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Modulation of Signaling Pathways : Affecting pathways such as AMPK signaling and STAT3 signaling, which are crucial for cancer cell metabolism and growth .
Study 1: Synthesis and Evaluation
A recent study synthesized various thiophene-based compounds to evaluate their cytotoxicity against MCF-7 cells. The findings highlighted that certain derivatives exhibited significant anticancer activity, supporting the potential use of thiophene-containing silanes in cancer therapy .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | TBD |
| Cisplatin | 13.6 ± 0.9 | DNA cross-linking |
| Other Thiophene Derivatives | 14.6 ± 0.8 | Cell cycle arrest |
Study 2: Molecular Docking Studies
Molecular docking simulations have indicated that this compound may bind effectively to proteins involved in cancer progression, such as Rab7b. This interaction suggests a mechanism for inhibiting tumor growth by blocking critical protein functions necessary for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
